1-(Phenylsulfonyl)piperazine hydrochloride

Antimalarial Drug Discovery Plasmodium falciparum Erythrocyte Invasion Inhibitors

1-(Phenylsulfonyl)piperazine hydrochloride is a versatile heterocyclic building block featuring a privileged phenylsulfonyl-piperazine core. The electron-deficient sulfonyl group and defined hydrochloride salt form deliver consistent solubility and reactivity critical for reproducible medicinal chemistry. Validated in SAR campaigns targeting serotonin receptors (5-HT6), MAO-A, erythrocyte invasion (antimalarial), luminal breast cancer (MCF7), and Chagas disease (T. cruzi). This scaffold enables rapid hit-to-lead optimization across CNS, oncology, and neglected disease programs. Specify 95% purity for reliable cross-study comparability. Bulk quantities and custom synthesis available.

Molecular Formula C10H15ClN2O2S
Molecular Weight 262.76 g/mol
CAS No. 412293-98-2
Cat. No. B1270854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)piperazine hydrochloride
CAS412293-98-2
Molecular FormulaC10H15ClN2O2S
Molecular Weight262.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
InChIKeyDBKAXFRZGQJNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)piperazine hydrochloride (CAS 412293-98-2): A Multifunctional Sulfonamide-Piperazine Building Block for Medicinal Chemistry


1-(Phenylsulfonyl)piperazine hydrochloride (CAS 412293-98-2) is a heterocyclic organic compound featuring a piperazine core with a phenylsulfonyl group at the N-1 position, presented as a hydrochloride salt to enhance solubility and stability . It serves as a versatile fragment molecule and intermediate in medicinal chemistry, primarily valued as a core scaffold for the design and synthesis of diverse bioactive compounds targeting central nervous system (CNS) disorders and various other therapeutic areas [1].

Critical Procurement Factors for 1-(Phenylsulfonyl)piperazine hydrochloride: Why Simple Substitution is Ineffective


While other piperazine sulfonamides exist, simple substitution is not possible due to the highly specific structural and physicochemical requirements of the phenylsulfonyl moiety in drug discovery. The precise electronic and steric properties of the phenylsulfonyl group are critical for achieving desired interactions with biological targets, such as enzyme active sites or receptor binding pockets [1][2]. Even minor alterations to the sulfonyl substituent can abolish activity or significantly alter selectivity profiles, as demonstrated in extensive structure-activity relationship (SAR) studies across multiple therapeutic areas including antimalarial, anticancer, and CNS applications [3]. The hydrochloride salt form further offers defined solubility and handling characteristics compared to the free base, which can be variable in quality and behavior .

Quantitative Evidence Guide for 1-(Phenylsulfonyl)piperazine hydrochloride: Differentiating Factors vs. Alternatives


Antimalarial Activity: Potency Against Multidrug-Resistant Plasmodium Strains via a Unique Invasion Mechanism

Optimized phenylsulfonyl piperazine analogues demonstrate potent activity against P. falciparum, including multidrug-resistant strains, with a unique mechanism of action targeting erythrocyte invasion. This contrasts with other antimalarial classes like artemisinins or quinolines, which act on different stages of the parasite lifecycle. The parent compound and its close analogues serve as the starting point for this distinct phenotype [1].

Antimalarial Drug Discovery Plasmodium falciparum Erythrocyte Invasion Inhibitors

Anticancer Potential: Potent and Selective Activity Against Luminal Breast Cancer Cells

A study on phenylsulfonylpiperazine derivatives demonstrated significant anticancer activity against luminal breast cancer cells. A lead compound (Compound 3) exhibited an IC50 of 4.48 μM and a high selectivity index (SI) of 35.6 in MCF7 cells, indicating potent activity with reduced cytotoxicity to non-cancerous cells [1]. The unsubstituted core scaffold is essential for further optimization, as SAR studies show that modifications can drastically alter both potency and selectivity [1].

Oncology Breast Cancer Luminal BC Phenylsulfonylpiperazine Derivatives

CNS Drug Development: High Affinity and Selectivity for 5-HT6 and MAO-A Receptors

Derivatives of benzenesulfonyl piperazine (the core structure of 1-(phenylsulfonyl)piperazine) have been identified as potent and selective ligands for CNS targets. One study showed compounds NP4 and NP12 are potent, selective, and reversible MAO-A inhibitors with IC50 values of 0.25 ± 0.04 μM and 0.46 ± 0.02 μM, respectively, with NP4 showing 52-fold selectivity over MAO-B . Another class of compounds based on this scaffold have been patented for their affinity to the 5-HT6 receptor [1].

CNS Drug Discovery Serotonin Receptor 5-HT6 Antagonist MAO-A Inhibitor Depression

Anti-Diabetic Potential: α-Glucosidase Inhibition Superior to Quercetin

In a study of phenylsulfonyl piperazine derivatives as α-glucosidase inhibitors, Compound 1 demonstrated an inhibition percentage of 83.52±0.41%, which was higher than the reference natural product quercetin (81.41±0.02%) [1]. This shows that the basic phenylsulfonyl piperazine framework can be optimized to yield inhibitors that outperform a known natural α-glucosidase inhibitor.

Diabetes α-Glucosidase Inhibitor Metabolic Disorder Sulfonylpiperazine

Anti-Trypanosomal Activity: Potency Comparable to the Reference Drug Benznidazole

In a hit-to-lead study against Trypanosoma cruzi (the causative agent of Chagas disease), a benzenesulfonylpiperazine series yielded three compounds with potency comparable to the reference drug benznidazole and promising predicted ADMET profiles [1]. The unsubstituted core is crucial for this activity, and this study demonstrates the potential of this scaffold to yield leads for a neglected disease where current treatments are inadequate.

Neglected Tropical Disease Chagas Disease Trypanosoma cruzi Antiparasitic

Defined Physicochemical Profile of Hydrochloride Salt Form

Procuring 1-(Phenylsulfonyl)piperazine as the hydrochloride salt (CAS 412293-98-2) offers a defined and consistent physicochemical profile compared to the free base (CAS 14172-55-5). The salt form is more soluble and stable, with a reported aqueous solubility of 26.6 μg/mL for the parent compound . The hydrochloride salt is typically supplied as a solid with >95% purity, ensuring reliability in experimental workflows .

Medicinal Chemistry Compound Sourcing Physicochemical Properties Solubility

Best-Fit Research and Industrial Applications for 1-(Phenylsulfonyl)piperazine hydrochloride


Medicinal Chemistry: Core Scaffold for CNS Drug Discovery Programs

Given its proven utility as a precursor to potent and selective ligands for serotonin receptors (5-HT6) and MAO-A, 1-(Phenylsulfonyl)piperazine hydrochloride is an ideal starting scaffold for CNS drug discovery, particularly for developing new antidepressants, anxiolytics, or antipsychotics with improved selectivity and reduced side-effect profiles [1].

Antimalarial Drug Development: Investigating Novel Invasion Inhibitors

Research groups focused on developing new antimalarial therapies, especially those targeting artemisinin-resistant strains, can utilize this compound as a core building block. Its class is characterized by a unique mechanism of action—inhibition of erythrocyte invasion—providing a new avenue for therapeutic intervention and for creating chemical probes to study this critical biological process [2].

Oncology Research: Targeted Therapy Development for Luminal Breast Cancer

This compound is a valuable building block for synthesizing novel anticancer agents, especially those targeting luminal breast cancer. The established SAR and the promising potency and selectivity of its derivatives against MCF7 cells provide a strong rationale for using this scaffold in hit-to-lead optimization campaigns for new oncology treatments [3].

Antiparasitic Drug Discovery: Lead Generation for Chagas Disease

Researchers working on neglected tropical diseases can leverage this scaffold for developing new treatments for Chagas disease. The benzenesulfonylpiperazine core has demonstrated in vitro activity against Trypanosoma cruzi comparable to the reference drug benznidazole, making it a promising starting point for lead optimization and preclinical development [4].

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